molecular formula C23H20N2O5 B1668618 Chimmitecan CAS No. 185425-25-6

Chimmitecan

Cat. No. B1668618
M. Wt: 404.4 g/mol
InChI Key: AXXPNDLHTNUMIK-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chimmitecan, also known as (S)-9-Allyl-10-Hydroxycamptothecin, is a novel 9-small-alkyl-substituted lipophilic camptothecin . It is a potent inhibitor of topoisomerase I and exhibits anticancer activity . Chimmitecan has shown improved anticancer pharmacologic profiles both in vitro and in vivo .


Chemical Reactions Analysis

Chimmitecan has been shown to exhibit potent cytotoxicity, comparable to SN38 and topotecan . It inhibits topoisomerase I catalytic activity and traps and stabilizes covalent topoisomerase I-DNA complexes . It also causes DNA damage, G2-M phase arrest, and apoptosis in human leukemia HL60 cells .

Scientific Research Applications

Anticancer Pharmacologic Profiles

Chimmitecan, a novel 9-substituted lipophilic camptothecin, shows impressive antitumor activities and pharmacologic profiles. Its cytotoxicity is more potent than SN38 and topotecan, and it's effective against multidrug resistance (MDR) cells without being affected by human serum albumin. Chimmitecan inhibits topoisomerase I, causes DNA damage, G2-M phase arrest, and apoptosis, displaying significant in vivo antitumor activities in various human carcinoma xenografts. These properties make chimmitecan a potent inhibitor of topoisomerase I with outstanding activity in vitro and in vivo, indicating its therapeutic potential in clinical settings (Huang et al., 2007).

Pharmacokinetics and Metabolism

Simmitecan, an ester prodrug of chimmitecan, undergoes hydrolysis to produce active chimmitecan. A validated HPLC-MS/MS method for determining simmitecan and chimmitecan in human plasma has been developed, aiding in pharmacokinetic studies of simmitecan in Chinese patients with advanced solid tumors. This method is essential for understanding the drug's behavior in the human body and its efficacy in treating cancer (Zhou et al., 2021).

Promising Anticancer Drug Candidate

Chimmitecan has been identified as a promising anticancer drug candidate due to its potency and effectiveness in treating various cancers. Its ability to overcome the drawbacks of water-soluble camptothecin analogs, coupled with strong action on topoisomerase I, leads to significant DNA damage, cell cycle arrest, and apoptosis. These characteristics, along with its efficacy in oral administration and anti-MDR activity, highlight its potential as an effective anticancer therapy (Huang et al., 2006).

properties

IUPAC Name

(19S)-19-ethyl-7,19-dihydroxy-8-prop-2-enyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5/c1-3-5-13-14-8-12-10-25-18(20(12)24-17(14)6-7-19(13)26)9-16-15(21(25)27)11-30-22(28)23(16,29)4-2/h3,6-9,26,29H,1,4-5,10-11H2,2H3/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXPNDLHTNUMIK-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CC=C)O)N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CC=C)O)N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chimmitecan

CAS RN

185425-25-6
Record name Chimmitecan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185425256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHIMMITECAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/889O97XDAD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chimmitecan
Reactant of Route 2
Chimmitecan
Reactant of Route 3
Chimmitecan
Reactant of Route 4
Chimmitecan
Reactant of Route 5
Chimmitecan
Reactant of Route 6
Chimmitecan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.